Etiocholanolone acetate

GABAA receptor positive allosteric modulator EC50

Choose this lot for its three non-interchangeable structural axes: the bent 5β-backbone (cis-A/B ring junction) that governs UGT-mediated glucuronidation and GC retention; the acetate ester requisite for IRMS volatility without revalidation; and the natural enantiomer that activates the GABAA A2 site exclu­sively. No generic 17-ketosteroid acetate can replicate this profile for anti-doping δ¹³C confirmation, pyrin inflammasome studies, or A/E ratio calibration. Accept only authentic (3α,5β) configuration.

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
CAS No. 1482-78-6
Cat. No. B075239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtiocholanolone acetate
CAS1482-78-6
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C
InChIInChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3/t14-,15-,16+,17+,18+,20+,21+/m1/s1
InChIKeyFDCINQSOYQUNKB-YHKBIIBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etiocholanolone Acetate (CAS 1482-78-6) – Stereochemical Identity, Metabolic Origin, and Procurement-Grade Characterization


Etiocholanolone acetate (CAS 1482-78-6; systematic name 3α-acetoxy-5β-androstan-17-one) is the acetylated derivative of the endogenous neurosteroid etiocholanolone, the 5β-epimer of androsterone [1]. The compound is a 19-carbon (C19) 17-ketosteroid distinguished by its cis-fused A/B ring junction (5β-configuration), which produces a bent molecular backbone in contrast to the flat backbone of 5α-androstanes [2]. As an acetate ester (molecular formula C₂₁H₃₂O₃, MW 332.48), it serves principally as a derivatized analytical reference standard for gas chromatography-mass spectrometry (GC-MS) and isotope-ratio mass spectrometry (IRMS) workflows, where the acetate moiety improves chromatographic resolution and volatility relative to the free alcohol [3]. Biochemically, it is the acetate conjugate of a terminal metabolite of the 5β-reductase arm of androgen catabolism, positioned downstream of testosterone and androstenedione and excreted in urine as a glucuronide or sulfate conjugate [4]. This specific stereochemical lineage and derivatization state define its niche in analytical chemistry, steroid metabolism research, and neurosteroid pharmacology.

Why Etiocholanolone Acetate Cannot Be Replaced by Androsterone Acetate, Etiocholanolone Free Alcohol, or ent-Etiocholanolone in Analytical and Pharmacological Workflows


Generic substitution in the 17-ketosteroid acetate class ignores three non-interchangeable layers of structural specificity. First, the 5β-configuration (etiocholanolone) yields a bent steroid backbone that is resolved differently by UDP-glucuronosyltransferases (UGTs), gas-chromatographic columns, and receptor binding pockets than the flat 5α-backbone of androsterone acetate [1]. Second, the acetate ester is not merely a storage form—it alters volatility and retention time in GC-IRMS anti-doping protocols relative to the underivatized alcohol, and its hydrolysis kinetics can differ across experimental matrices [2]. Third, enantiomeric substitution (ent-etiocholanolone vs. natural etiocholanolone) is not a potency scale-up of the same mechanism; the natural steroid and its enantiomer potentiate GABAA receptors through physically distinct binding sites, so substituting one for the other changes the molecular pharmacology rather than simply the dose–response curve [3]. These three axes—C5 stereochemistry, acetate derivatization state, and enantiomeric identity—collectively prevent any in-class compound from serving as a functionally equivalent replacement without revalidation of the entire analytical or pharmacological protocol.

Etiocholanolone Acetate (1482-78-6) – Quantitative Differentiation Evidence Against Closest Analogs


GABAA Receptor Positive Allosteric Modulation: Etiocholanolone EC50 vs. Androsterone EC50 in Rat α1β2γ2L Subunit Receptors

Etiocholanolone potentiates GABAA receptor function with a 2.7-fold lower EC50 (higher potency) than its 5α-epimer androsterone in recombinant rat α1β2γ2L GABAA receptors expressed in HEK293 cells. Etiocholanolone acts through a single kinetic effect (increase in the relative frequency of long openings, site A2), whereas androsterone potentiates GABA-induced currents through a distinct mechanism [1][2].

GABAA receptor positive allosteric modulator EC50 neurosteroid

GABAA Receptor Potentiating Site Pharmacology: Single-Site (Etiocholanolone) vs. Dual-Site (ent-Etiocholanolone) Action

Natural etiocholanolone potentiates GABAA receptor function through a single identifiable kinetic effect—increasing the relative frequency of long openings (site A2 effect). In contrast, ent-etiocholanolone produces two kinetic effects: an increase in the relative frequency of long openings (site A2) plus a decrease in the frequency of long closed times (site B effect). At low GABA (0.5 μM), 10 μM ent-etiocholanolone potentiates whole-cell currents by nearly 30-fold, whereas 10 μM etiocholanolone merely doubles the peak response. The α1(N407A/Y410F) double mutation prevents potentiation by etiocholanolone but not by ent-etiocholanolone, while the α1(Q241A) and α1(I238N) point mutations fully abolish etiocholanolone potentiation but not ent-etiocholanolone potentiation [1].

GABAA receptor binding site enantiomer single-channel kinetics site selectivity

In Vivo Anticonvulsant ED50: Natural Etiocholanolone vs. Its Enantiomer in Mouse 6-Hz and PTZ Seizure Models

In the mouse 6-Hz electroshock seizure model, natural etiocholanolone (5β,3α-A) exhibits an ED50 of 57.6 mg/kg (i.p.), while its enantiomer ent-5β,3α-A shows an ED50 of 11.8 mg/kg—a 4.9-fold potency difference. In the pentylenetetrazol (PTZ) chemical seizure model, the ED50 values are 109.1 mg/kg and 20.4 mg/kg, respectively—a 5.3-fold difference. The duration of protective activity in the 6-Hz test is shorter for the natural steroid (~2 h) than for the enantiomer (~3 h), suggesting reduced metabolic stability of the natural form [1].

anticonvulsant ED50 6-Hz seizure pentylenetetrazol enantiomer

Pyrin Inflammasome Step-2 Activation: Etiocholanolone vs. Androsterone (3α,5α) Stereoisomer Specificity

Etiocholanolone (3α,5β) acts as a specific pyrin inflammasome step-2 activator at low micromolar concentrations, while the stereoisomer androsterone (3α,5α) is devoid of this activity. In cells expressing the constitutively dephosphorylated pyrin variant (p.S242R MEFV), etiocholanolone triggers cell death with an EC50 value. [1] reports that EC50 values were determined from concentration-dependent cell death curves (horizontal dotted line = 50% cell death) in cells with doxycycline-induced p.S242R MEFV expression. Although EC50 values did not differ substantially between p.S242R and wild-type pyrin in these assays, the structure–activity analysis explicitly demonstrates that androsterone and 3β,5β isomers are inactive, making the 3α-hydroxy-5β configuration uniquely active [1].

pyrin inflammasome step-2 activator stereoisomer EC50 steroid fever

Phase II Glucuronidation Substrate Selectivity: UGT2B7 Kinetic Preference for 5α vs. 5β Androstanes

Recombinant UGT2B7 exhibits a higher glucuronidation rate toward 5α-androstanes with a flat backbone (androsterone, 5α-diol) compared with 5β-androstanes with a bent backbone (etiocholanolone, 5β-diol). Conversely, UGT2B17 readily glucuronidates both androsterone and etiocholanolone at the 3-OH position, underscoring that the 5β configuration does not render etiocholanolone universally poor as a substrate but imposes differential enzyme selectivity across the UGT family [1].

glucuronidation UGT2B7 substrate selectivity 5α-vs-5β backbone steroid conjugation

GC-C-IRMS Anti-Doping Analysis: Acetate Derivatization as a Requirement for δ¹³C Measurement of Etiocholanolone

The validated GC-C-IRMS method for urinary steroid δ¹³C measurement relies on acetate derivatization of etiocholanolone to produce the chromatographically resolved ester. The acetate derivatives of etiocholanolone and androsterone are separated in a dedicated fraction and analyzed for their carbon isotope ratios to discriminate endogenous from synthetic testosterone administration. The acetate form is not an optional storage variant but a methodologically required derivative for this World Anti-Doping Agency (WADA)-recognized protocol [1][2].

GC-C-IRMS δ¹³C doping control acetate derivative isotope ratio mass spectrometry

Etiocholanolone Acetate (CAS 1482-78-6) – Evidence-Linked Application Scenarios for Scientific Procurement


GABAA Receptor Site A2-Selective Pharmacological Probes

Investigators studying GABAA receptor positive allosteric modulators that act exclusively through the A2 kinetic site (increased frequency of long openings) without engaging site B (increased duration of long openings) require natural etiocholanolone. The α1(Q241A) and α1(I238N) point mutations provide genetic tools to confirm A2-selective pharmacology. The compound is not substitutable by ent-etiocholanolone, which introduces a confounding site B interaction, nor by androsterone, which exhibits a 6.6-fold higher maximum efficacy through a different potentiating mechanism [1].

Pyrin Inflammasome Step-2 Activation in Autoinflammatory Disease Models

Etiocholanolone acetate serves as the sourcing precursor for etiocholanolone in experiments probing the non-canonical pyrin inflammasome activation pathway. The pyrin-activating property is stereospecific to the 3α-hydroxy-5β configuration; neither androsterone (3α,5α) nor 3β,5β analogs are active. Laboratories studying familial Mediterranean fever (FMF), pyrin-associated autoinflammation with neutrophilic dermatosis (PAAND), or the molecular basis of steroid fever must verify the 5β stereochemistry of their working stock [2].

GC-C-IRMS Doping-Control Reference Standards and Calibrator Preparation

Anti-doping laboratories accredited under WADA guidelines use etiocholanolone acetate as a derivatized reference standard for δ¹³C measurement. The acetate ester is a methodologically required derivative in validated GC-C-IRMS protocols; underivatized etiocholanolone cannot be injected directly without revalidating the acetylation step. Isotopic steroid standard mixtures (e.g., CU/USADA 33-1) utilize acetate derivatives to ensure chromatographic compatibility with extracted and derivatized urinary steroids [3][4].

Androgen Metabolism Profiling via the Androsterone/Etiocholanolone (A/E) Ratio

Clinical and sports-medicine laboratories measure the A/E ratio in urine as an index of 5α- vs. 5β-reductase activity. Authentic etiocholanolone acetate is required as a quantitative calibration standard because the two epimers differ in their GC retention characteristics and their glucuronidation kinetics by UGT2B7 and UGT2B17. Epimer misassignment leads to systematic errors in the A/E ratio and erroneous conclusions about 5α-reductase inhibitor pharmacodynamics or endogenous steroid metabolism status [5].

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